![molecular formula C16H17ClN2O3S2 B5202439 N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methyl-N~1~-[3-(methylthio)phenyl]glycinamide](/img/structure/B5202439.png)
N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methyl-N~1~-[3-(methylthio)phenyl]glycinamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to N2-[(4-chlorophenyl)sulfonyl]-N2-methyl-N1-[3-(methylthio)phenyl]glycinamide often involves multistep reactions, starting from basic chemical substrates to achieve the desired complex molecular structure. For instance, compounds involving sulfonyl and methylthio groups have been synthesized through multi-step reactions, involving esterification, hydrazination, and cyclization processes (Wang et al., 2015). This process reflects the complexity and the meticulous approach needed to synthesize such compounds.
Molecular Structure Analysis
Molecular structure analysis involves determining the spatial arrangement of atoms within a molecule. X-ray crystallography is a common technique used for this purpose, providing detailed insights into the molecule's geometry and interatomic distances. Studies on similar sulfonamide and sulfoxide compounds have elucidated their crystal structures, revealing how molecular geometry can influence compound properties (Adamovich et al., 2017).
Chemical Reactions and Properties
The chemical reactions and properties of a compound like N2-[(4-chlorophenyl)sulfonyl]-N2-methyl-N1-[3-(methylthio)phenyl]glycinamide are influenced by its functional groups. For example, sulfonamide compounds are known for their ability to undergo various chemical reactions, including nucleophilic substitution, which can significantly alter their chemical behavior and interactions with other molecules (Cremlyn & Nunes, 1987).
Physical Properties Analysis
The physical properties of chemical compounds, including melting points, solubility, and crystalline structure, are essential for understanding their behavior in different environments. The synthesis and characterization of similar compounds have provided valuable data on these properties, which can be pivotal in predicting the behavior of N2-[(4-chlorophenyl)sulfonyl]-N2-methyl-N1-[3-(methylthio)phenyl]glycinamide in various applications (Pawar et al., 2018).
Chemical Properties Analysis
Analyzing the chemical properties of compounds involves studying their reactivity, stability, and interactions with other chemicals. This analysis is crucial for understanding how compounds like N2-[(4-chlorophenyl)sulfonyl]-N2-methyl-N1-[3-(methylthio)phenyl]glycinamide behave under various chemical conditions. Research on similar compounds has shed light on their reactivity patterns, providing insights into their chemical properties and potential reactivity (Bergman & Wachtmeister, 1978).
properties
IUPAC Name |
2-[(4-chlorophenyl)sulfonyl-methylamino]-N-(3-methylsulfanylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3S2/c1-19(24(21,22)15-8-6-12(17)7-9-15)11-16(20)18-13-4-3-5-14(10-13)23-2/h3-10H,11H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEVJTLUQOGPSBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC(=CC=C1)SC)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7073766 |
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